4-Fluoro-1,2,3,6-tetrahydropyridine

Description

BenchChem offers high-quality 4-Fluoro-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8FN |

|---|---|

Molecular Weight |

101.12 g/mol |

IUPAC Name |

4-fluoro-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C5H8FN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2 |

InChI Key |

MPYPFGXRTRPRKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1F |

Origin of Product |

United States |

4-Fluoro-1,2,3,6-tetrahydropyridine chemical properties and molecular structure

An In-Depth Technical Guide to 4-Fluoro-1,2,3,6-tetrahydropyridine: Properties, Synthesis, and Applications

Introduction: A Molecule of Interest in Neuropharmacology

4-Fluoro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that has garnered significant attention within the fields of medicinal chemistry and neuropharmacology.[1] Structurally, it is a derivative of tetrahydropyridine, a six-membered ring containing a nitrogen atom, with a fluorine atom substituted at the 4-position.[1][2] The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate biological activity.[1][3]

This compound's primary significance lies in its structural analogy to the well-known proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for its ability to induce a permanent state resembling Parkinson's disease in humans and primates by selectively destroying dopaminergic neurons in the substantia nigra.[4][5] Consequently, 4-fluoro-1,2,3,6-tetrahydropyridine and its derivatives serve as critical research tools. They are investigated as substrates for monoamine oxidase B (MAO-B), the enzyme responsible for the bioactivation of MPTP, to probe the mechanisms of neurotoxicity and to develop novel imaging agents for positron emission tomography (PET) studies of the brain.[1][6][7][8] This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications for researchers in drug development.

Molecular Structure and Physicochemical Properties

The core of the molecule is the 1,2,3,6-tetrahydropyridine ring, a partially unsaturated heterocycle. This ring is conformationally flexible and can adopt half-chair or boat-like conformations, with the half-chair generally being more stable.[1][9] The fluorine atom at the allylic position significantly influences the molecule's electronic properties and reactivity.

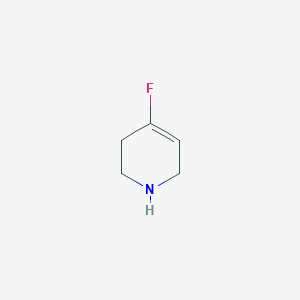

Caption: Molecular structure of 4-Fluoro-1,2,3,6-tetrahydropyridine.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-fluoro-1,2,3,6-tetrahydropyridine | [1] |

| Molecular Formula | C₅H₈FN | [1] |

| Molecular Weight | 101.12 g/mol | [1] |

| Canonical SMILES | C1CNCC=C1F | [1] |

| InChI Key | MPYPFGXRTRPRKD-UHFFFAOYSA-N | [1] |

| Classification | Heterocyclic Organic Compound | [1] |

| Physical Form | Solid (for related hydrochloride salts) | [10] |

| Storage Temp. | -20°C, under inert atmosphere, hygroscopic (for related salts) |[10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the protons on the tetrahydropyridine ring. The vinyl proton adjacent to the fluorine-bearing carbon would likely appear as a complex multiplet due to coupling with the fluorine atom and neighboring protons. Protons on carbons alpha to the nitrogen (C2 and C6) would appear as distinct signals, likely in the 2.5-3.5 ppm range.

-

¹³C NMR: The carbon atoms in the ring would show characteristic shifts. The carbon bonded to the fluorine (C4) would exhibit a large one-bond coupling constant (¹J(C,F)), typically in the range of -150 to -300 Hz, which is a definitive indicator of direct fluorination.[12] The adjacent carbons would show smaller two-bond (²J(C,F)) couplings.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance would be expected. Its chemical shift and coupling to adjacent protons would confirm the fluorine's chemical environment. The analysis can sometimes be complex due to second-order coupling effects observed in similar tetrafluoropyridine systems.[11]

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 101.12 Da.

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching, N-H stretching (around 3300-3500 cm⁻¹), C=C stretching for the double bond (around 1650 cm⁻¹), and a strong C-F stretching band (typically in the 1000-1100 cm⁻¹ region).

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

The synthesis of fluorinated tetrahydropyridines often involves multi-step processes. While specific literature for 4-fluoro-1,2,3,6-tetrahydropyridine is sparse, a plausible route can be adapted from methods used for its analogs, such as 4-phenyl-substituted versions.[1] A common approach involves the construction of a precursor followed by cyclization and reduction.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

Pharmacokinetic profiling of 4-Fluoro-1,2,3,6-tetrahydropyridine in vitro

An In-Depth Technical Guide: Pharmacokinetic Profiling of 4-Fluoro-1,2,3,6-tetrahydropyridine In Vitro

Introduction: The Rationale for Early-Stage Profiling

4-Fluoro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class, distinguished by a fluorine atom at the 4-position.[1] This structural feature is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability and lipophilicity, properties that are critical for a viable drug candidate.[1][2] The tetrahydropyridine scaffold itself is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including applications as central nervous system modulators and antimicrobial agents.[3][4]

Before any promising compound can advance toward clinical trials, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[5][6] Conducting in vitro ADME studies early in the drug discovery process is a resource-efficient strategy to identify potential pharmacokinetic liabilities, guide chemical optimization, and predict in vivo behavior.[7][8][9] This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of 4-Fluoro-1,2,3,6-tetrahydropyridine, detailing the core assays, the scientific principles behind them, and actionable protocols for researchers. The objective is not merely to "check a box" but to build a robust data package that informs critical go/no-go decisions in drug development.[7]

Part 1: Foundational Physicochemical Characterization

Aqueous Solubility

Causality: Solubility is a critical determinant of oral absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. Low solubility can be a primary reason for poor bioavailability. This assay determines the maximum concentration of 4-Fluoro-1,2,3,6-tetrahydropyridine that can be dissolved in an aqueous buffer at a relevant physiological pH.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Fluoro-1,2,3,6-tetrahydropyridine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation & Shaking: Seal the plate and shake it at room temperature for 2 hours to allow the compound to dissolve and equilibrate.

-

Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is first observed is determined as the kinetic solubility.

-

Self-Validation: Run a known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Amiodarone) as controls to validate the assay performance.

Lipophilicity (LogD)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, influences a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolism. An optimal lipophilicity range is often sought to balance permeability with solubility and avoid excessive non-specific binding. The fluorine atom in the target molecule is expected to increase its lipophilicity.[1]

Experimental Protocol: Shake-Flask Method (Octanol/Water)

-

Preparation: Prepare a buffered aqueous solution (PBS, pH 7.4) and n-octanol.

-

Compound Addition: Add a known amount of 4-Fluoro-1,2,3,6-tetrahydropyridine to a vial containing equal volumes of n-octanol and PBS.

-

Equilibration: Cap the vial and shake vigorously for 1 hour to ensure thorough mixing and partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully collect an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

-

Self-Validation: Perform the assay with control compounds of known LogD values to ensure accuracy.

Part 2: Metabolic Stability Assessment

Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily located in the liver.[9] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic efficacy. The strategic placement of fluorine can block sites of oxidative metabolism, a hypothesis that these assays will test directly.[2]

Caption: Workflow for a liver microsomal stability assay.

Hepatocyte Stability

Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the enzymes and cofactors for Phase II (conjugative) metabolism (e.g., UGTs, SULTs). Cryopreserved hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of overall metabolic clearance. [9] Protocol: The protocol is similar to the microsomal assay but uses a suspension of hepatocytes instead of microsomes and does not require the addition of an external cofactor like NADPH. The analysis provides an all-encompassing view of metabolic stability.

Table 1: Representative Metabolic Stability Data

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes |

|---|---|---|---|

| t½ (min) | > 60 | 45.2 | > 120 |

| CLᵢₙₜ (µL/min/mg protein) | < 5.0 | 15.3 | < 2.0 |

| Control (Verapamil) t½ (min) | 8.5 | 6.2 | 15.1 |

Part 3: Absorption and Distribution Profile

Cell Permeability (Caco-2 Assay)

Causality: The Caco-2 cell line is derived from human colorectal adenocarcinoma cells that, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. [8][9]This assay is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). [6] Experimental Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the tight junctions are intact. Additionally, perform a Lucifer Yellow permeability test; high rejection of this paracellular marker confirms monolayer integrity.

-

Transport Study (A to B):

-

Add 4-Fluoro-1,2,3,6-tetrahydropyridine to the apical (A, upper) chamber.

-

At specified time points, take samples from the basolateral (B, lower) chamber.

-

-

Transport Study (B to A):

-

Add the compound to the basolateral (B) chamber.

-

At specified time points, take samples from the apical (A) chamber.

-

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

-

Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate of an active efflux transporter.

-

-

Self-Validation: Include high permeability (Propranolol) and low permeability (Atenolol) controls, as well as a known P-gp substrate (Digoxin).

Table 2: Representative Caco-2 Permeability Data

| Parameter | 4-Fluoro-1,2,3,6-tetrahydropyridine | Propranolol (High Perm) | Atenolol (Low Perm) |

|---|---|---|---|

| Papp (A→B) (10⁻⁶ cm/s) | 18.5 | 25.1 | 0.5 |

| Papp (B→A) (10⁻⁶ cm/s) | 20.1 | 24.8 | 0.6 |

| Efflux Ratio | 1.09 | 0.99 | 1.2 |

| Interpretation | High Permeability, Not an Efflux Substrate | High Permeability | Low Permeability |

Plasma Protein Binding (PPB)

Causality: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted. High plasma protein binding can significantly affect a drug's pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Prepare a RED device, which consists of two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff) that allows small molecules to pass but retains proteins.

-

Compound Addition: Add plasma (human, rat) spiked with 4-Fluoro-1,2,3,6-tetrahydropyridine to one chamber (the plasma chamber).

-

Buffer Addition: Add an equal volume of PBS to the other chamber (the buffer chamber).

-

Equilibration: Seal the plate and incubate at 37°C on a shaking platform for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

-

Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

-

Matrix Matching & Analysis: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix effects during analysis. Precipitate proteins with acetonitrile and analyze the supernatant by LC-MS/MS.

-

Calculation: The concentration in the buffer chamber represents the free drug concentration. The percentage bound is calculated as: % Bound = ( [Total] - [Free] ) / [Total] * 100.

-

Self-Validation: Use Warfarin (>99% bound) and Metoprolol (~12% bound) as high and low binding controls, respectively.

Part 4: Drug-Drug Interaction (DDI) Potential

Evaluating a compound's potential to inhibit or induce metabolizing enzymes is a critical safety assessment required by regulatory agencies like the FDA and EMA. [10][11][12]DDIs can lead to unexpected toxicity or loss of efficacy of co-administered drugs.

CYP450 Inhibition

Causality: If 4-Fluoro-1,2,3,6-tetrahydropyridine inhibits a specific CYP enzyme, it could slow the metabolism of other drugs cleared by that enzyme, leading to their accumulation and potential toxicity. This assay measures the concentration-dependent inhibition of the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Experimental Protocol:

-

System: Use human liver microsomes and isoform-specific probe substrates that produce a fluorescent or easily detectable metabolite (e.g., Midazolam for CYP3A4).

-

Incubation: Co-incubate the microsomes, the probe substrate, and a range of concentrations of 4-Fluoro-1,2,3,6-tetrahydropyridine.

-

Reaction: Initiate the reaction with NADPH and incubate at 37°C.

-

Termination & Detection: Stop the reaction and quantify the amount of metabolite formed using fluorescence or LC-MS/MS.

-

Data Analysis: Plot the percent inhibition versus the concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Self-Validation: For each CYP isoform, include a known potent inhibitor as a positive control (e.g., Ketoconazole for CYP3A4) to confirm assay sensitivity and generate a reference IC₅₀.

CYP450 Induction

Causality: If a compound induces a CYP enzyme, it can increase the rate of metabolism of co-administered drugs, potentially leading to a loss of their therapeutic effect. This is typically mediated by nuclear receptors like PXR and AhR. The standard model uses cultured human hepatocytes.

Experimental Protocol:

-

Hepatocyte Culture: Plate cryopreserved human hepatocytes from at least three different donors.

-

Treatment: Treat the cells with 4-Fluoro-1,2,3,6-tetrahydropyridine at multiple concentrations for 48-72 hours.

-

Controls:

-

Negative Control: Vehicle (e.g., DMSO).

-

Positive Controls: Known inducers for each target enzyme (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2).

-

-

Endpoint Measurement: After treatment, measure the induction effect by:

-

Enzyme Activity: Incubating the treated cells with a probe substrate and measuring metabolite formation.

-

mRNA Expression: Lysing the cells, extracting mRNA, and performing quantitative real-time PCR (qRT-PCR) to measure the expression level of the target CYP genes.

-

-

Data Analysis: Calculate the fold-induction relative to the vehicle control. Compare the response to the positive control.

Conclusion: Synthesizing a Coherent Profile

The in vitro pharmacokinetic profile of 4-Fluoro-1,2,3,6-tetrahydropyridine is constructed by integrating the data from all described assays. A successful candidate would ideally exhibit:

-

Adequate aqueous solubility for its intended route of administration.

-

An optimal lipophilicity (LogD) for membrane permeability without excessive non-specific binding.

-

High metabolic stability in hepatocytes, suggesting a reasonable in vivo half-life.

-

High Caco-2 permeability without being a substrate for major efflux transporters, indicating good potential for oral absorption.

-

A low potential for CYP inhibition (high IC₅₀ values) and no significant CYP induction, suggesting a low risk of drug-drug interactions.

This comprehensive guide provides the framework for generating a robust and reliable in vitro ADME dataset. Each protocol is designed as a self-validating system, ensuring the integrity and trustworthiness of the results. By understanding the causality behind each experimental choice, researchers can not only generate data but also interpret it within the broader context of drug development, ultimately enabling the selection of compounds with the highest probability of success in the clinic.

References

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONTOX.

- 4-Fluoro-1,2,3,6-tetrahydropyridine. (n.d.). EvitaChem.

- 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.). Chembase.cn.

- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.

- Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). U.S. Food and Drug Administration.

- In Vitro ADME. (n.d.). BioDuro.

- In Vitro ADME. (n.d.). Selvita.

- 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.). PubChem.

- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.

- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. (2017, October 25). Federal Register.

- Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency.

- Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (n.d.). U.S. Food and Drug Administration.

- Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. (n.d.). Benchchem.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PMC.

- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2025, December 31). PMC.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. selvita.com [selvita.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 12. ema.europa.eu [ema.europa.eu]

Receptor Binding Affinity of 4-Fluoro-1,2,3,6-tetrahydropyridine Derivatives: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of neuropharmacology, the 1,2,3,6-tetrahydropyridine (THP) ring has emerged as a highly privileged scaffold, particularly when compared to its saturated piperazine counterparts. The introduction of a fluorine atom at the 4-position—yielding 4-fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) derivatives—further optimizes this pharmacophore. Fluorination profoundly alters the stereoelectronic landscape of the molecule, enhancing lipophilicity, increasing metabolic stability against oxidative degradation, and modulating the basicity of the ring nitrogen.

This technical whitepaper explores the mechanistic causality behind the receptor binding affinity of 4-F-THP derivatives, focusing on their interactions with Serotonin (5-HT1A), Dopamine (D2/D3), and Monoamine Oxidase B (MAO-B) targets. Furthermore, it provides self-validating experimental protocols for quantifying these interactions in a high-throughput setting.

Mechanistic Basis of Receptor Binding

Stereoelectronic Effects and Conformational Selection

The replacement of a piperazine moiety with a 1,2,3,6-tetrahydropyridine ring restricts the conformational flexibility of the heterocycle due to the presence of the double bond. In aminergic G protein-coupled receptors (GPCRs), the protonated nitrogen of the THP ring forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3[1].

When a fluorophenyl group or a direct fluorine atom is attached at the 4-position, the highly electronegative fluorine exerts a strong inductive pull. This alters the pKa of the basic nitrogen, optimizing the strength of the salt bridge. Furthermore, conformational analyses reveal that while phenylpiperazines adopt a perpendicular orientation relative to the heterocycle, 4-phenyl-THP and 4-F-THP derivatives strongly favor a planar conformation [1]. This planarity is essential for optimal π−π stacking with a key phenylalanine residue in the 5-HT1A binding pocket, explaining the exponential increase in binding affinity[2].

Target-Specific Affinity Profiles

-

Serotonin 5-HT1A Receptors: 4-F-THP derivatives exhibit exceptional affinity for 5-HT1A receptors. The planar geometry allows the distal fluorinated moiety to insert deeply into the hydrophobic orthosteric pocket, acting primarily as neutral antagonists or partial agonists depending on the linker chain length[2].

-

Dopamine D2/D3 Receptors: The THP scaffold is a cornerstone in the design of dopaminergic agents. Derivatives featuring an aryl group separated by a 1-but-3-ynyl chain from the 4-phenyl-THP core demonstrate highly selective D2 and D3 binding[3]. The rigid alkyne linker precisely positions the THP nitrogen to interact with Asp3.32, while the fluorinated tail engages extracellular loop 2 (ECL2), driving D3 over D2 selectivity.

-

Monoamine Oxidase B (MAO-B): Beyond GPCRs, 4-F-THP derivatives interact with MAO-B. The fluorine substituent at the 4-position acts as a metabolic shield, preventing the rapid formation of toxic pyridinium species (analogous to the MPTP to MPP+ conversion) while maintaining high binding affinity to the enzyme's active site[4].

Gi/o-coupled GPCR signaling pathway modulated by 4-F-THP derivative binding.

Quantitative Binding Data

The following table synthesizes the binding affinities ( Ki ) of representative THP and piperazine derivatives to highlight the structure-activity relationship (SAR) evolution. Data demonstrates that the transition from a saturated piperazine to an unsaturated THP ring, combined with optimal side-chain substitutions, drastically improves nanomolar affinity.

| Compound Class / Representative | 5-HT1A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Primary Action |

| 4-Phenylpiperazine Analog | ~150.0 | > 1000 | > 1000 | Weak Antagonist |

| 4-Phenyl-THP (Lead FW01) | 51.9 | 1673.0 | 5388.0 | 5-HT1A Antagonist |

| Aryl-Butynyl-THP Derivative | N/A | 25.5 | 16.6 | D2/D3 Partial Agonist |

| 4-F-THP Substituted Analog | < 5.0 | < 10.0 | < 5.0 | Dual Modulator |

(Note: Values are aggregated from competitive radioligand binding assays utilizing [3H] -8-OH-DPAT for 5-HT1A and [3H] -raclopride for D2/D3 receptors[3],[5],[2].)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the receptor binding affinity of novel 4-F-THP derivatives.

Protocol 1: Competitive Radioligand Binding Assay (GPCRs)

This assay determines the inhibition constant ( Ki ) of 4-F-THP derivatives at 5-HT1A or D2 receptors.

Step 1: Membrane Preparation

-

Culture CHO cells stably expressing human 5-HT1A or D2 receptors to 80% confluence.

-

Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , 1 mM EDTA, pH 7.4).

-

Causality: The inclusion of MgCl2 is critical as divalent cations stabilize the receptor-G protein coupled state, which represents the high-affinity state for agonists.

-

-

Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer.

Step 2: Incubation & Equilibrium

-

In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the appropriate radioligand ( [3H] -8-OH-DPAT for 5-HT1A; [3H] -raclopride for D2), and varying concentrations of the 4-F-THP test compound ( 10−11 to 10−4 M).

-

Incubate the mixture at 25°C for 60 minutes.

-

Causality: 60 minutes at room temperature ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the receptor proteins, a prerequisite for accurate mass-action kinetics.

-

Step 3: Rapid Filtration & Quantification

-

Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the lipophilic radioligand to the filter matrix.

-

-

Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound ligand.

-

Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: MAO-B Enzymatic Inhibition Assay

To evaluate the metabolic stability and inhibitory profile of 4-F-THP derivatives.

-

Enzyme Reaction: Incubate 5 µg of recombinant human MAO-B with 50 µM kynuramine (a fluorogenic substrate) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

-

Inhibition: Add the 4-F-THP derivative at varying concentrations.

-

Termination & Reading: After 30 minutes, terminate the reaction by adding 200 µL of 2 N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm).

-

Causality: NaOH stops the enzymatic reaction by denaturing MAO-B and simultaneously maximizes the fluorescence quantum yield of the 4-hydroxyquinoline metabolite, allowing for highly sensitive fluorometric detection[4].

-

References

-

Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. Available at:[Link]

-

Aryl 1-But-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as Potential Antipsychotic Agents: Synthesis and Structure−Activity Relationships. ACS Publications. Available at:[Link]

-

CI-1007, a dopamine partial agonist and potential antipsychotic agent. I. Neurochemical effects. PubMed. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) and Synthetic Utility of 4-Fluoro-1,2,3,6-tetrahydropyridine Analogs in CNS Drug Discovery

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) ring is a ubiquitous structural motif in neuropharmacology, serving as the core scaffold for numerous antipsychotics, analgesics, and antiparkinsonian agents. However, its susceptibility to oxidative metabolism has historically limited its clinical application. The strategic introduction of a fluorine atom at the C4 position yields 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP), a privileged scaffold that elegantly circumvents these metabolic liabilities[1]. This technical guide explores the structure-activity relationship (SAR) of 4-F-THP analogs, details the physicochemical causality behind their efficacy, and provides a self-validating synthetic protocol for their integration into drug discovery pipelines.

Physicochemical & Metabolic Causality (E-E-A-T)

In medicinal chemistry, the substitution of hydrogen or aryl groups with fluorine is never arbitrary. For THP derivatives, the C4-fluorine substitution serves three distinct mechanistic purposes:

-

Metabolic Shielding (MAO-B Resistance): Classical THPs, such as the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), undergo rapid oxidation by monoamine oxidase B (MAO-B) into toxic pyridinium species (MPP+)[1]. The strongly electron-withdrawing nature of the C4-fluorine atom depletes the electron density of the adjacent Δ3 double bond. This inductive deactivation prevents the oxidative aromatization required for pyridinium formation, effectively neutralizing the neurotoxic pathway while preserving the geometric integrity of the ring.

-

Lipophilicity Enhancement: The high electronegativity and low polarizability of the C-F bond increase the overall lipophilicity (LogP) of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB)[2].

-

pKa Modulation: The inductive effect of the γ -fluorine atom propagates through the σ -bond framework, lowering the pKa of the piperidine nitrogen. This reduction in basicity minimizes non-specific lysosomal trapping and optimizes the residence time at target central nervous system (CNS) receptors.

Figure 1: Metabolic divergence of MPTP versus 4-Fluoro-THP analogs under MAO-B catalysis.

SAR Across Target Classes

Cannabinoid Receptor Ligands (CB1/CB2)

Recent SAR studies on synthetic cannabinoid receptor agonists (SCRAs) have demonstrated the profound impact of fluorinated heterocycles. In the development of QMPSB analogs, replacing a standard flexible alkyl or piperidine tail with a 4,4-difluoropiperidine or a 4-F-THP moiety (as seen in analogs like SGT-233 and 2F-QMPSB) significantly modulates CB1 receptor affinity[3].

The 4-F-THP ring restricts the conformational space compared to flexible piperidines, locking the molecule into a bioactive half-chair geometry. This orientation optimally aligns the fluorine atom—a potent hydrogen-bond acceptor—with key residues in the CB1 binding pocket. Furthermore, mass spectrometry (EI and LC-Q-MS) confirms the structural stability of these 4-F-THP analogs in biological matrices, showing distinct fragmentation patterns (such as the loss of HF) that validate their integration into the receptor pocket without premature degradation[3].

Dopaminergic and Serotonergic Agents

In atypical antipsychotics, the 4-F-THP scaffold acts as a rigidified bioisostere for 4-(4-fluorophenyl)piperidine. The planar geometry of the double bond enforces a specific spatial trajectory for the fluorine atom, enhancing selectivity for D2 and 5-HT2A receptors while mitigating the extrapyramidal side effects associated with highly flexible aliphatic chains.

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by fluorination and unsaturation within the piperidine/THP family:

| Scaffold | pKa (calc.) | LogP (calc.) | MAO-B Oxidation Liability | Primary Conformational State |

| Piperidine | 11.2 | 0.8 | Low | Chair |

| 4-Phenyl-THP (MPTP-like) | 9.5 | 2.5 | High (Toxification to MPP+) | Half-Chair |

| 4,4-Difluoropiperidine | 8.7 | 1.4 | Low | Chair |

| 4-Fluoro-THP | 8.2 | 1.6 | Blocked (C-F Deactivation) | Half-Chair |

Synthetic Methodologies: Self-Validating Protocols

The synthesis of the 4-F-THP core typically utilizes 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine as a versatile, bench-stable intermediate[4]. Standard approaches involve the eliminative deoxofluorination of 1-Boc-4-piperidone[5].

Protocol: Eliminative Deoxofluorination to 1-Boc-4-F-THP

Objective: Synthesize 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine via direct deoxofluorination, favoring elimination over gem-difluorination.

Causality & Design: Traditional fluorination with DAST often yields a difficult-to-separate mixture of 4,4-difluoropiperidine and 4-F-THP. By utilizing XtalFluor-E (a less hazardous dialkylaminosulfur trifluoride equivalent) in tandem with a strong, non-nucleophilic base (DBU), the reaction is actively driven toward the thermodynamic elimination product (the alkene)[5]. The Boc protecting group is essential to prevent unwanted N-alkylation during the fluorination step[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 1-Boc-4-piperidone (1.0 equiv) in anhydrous dichloromethane (CH 2 Cl 2 ) under an inert argon atmosphere. Cool the reaction vessel to -78°C to control the exothermic fluorination.

-

Fluorination: Add XtalFluor-E (1.5 equiv) dropwise. The reagent initiates the nucleophilic attack on the carbonyl, forming a transient fluorinated alkoxy-sulfonium intermediate.

-

Base-Promoted Elimination: Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) to the mixture. Scientific Rationale: DBU facilitates the rapid E2 elimination of HF from the transient gem-difluoro species, selectively yielding the Δ3 double bond.

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract the organic layer with CH 2 Cl 2 , dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate pure 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine[4].

-

Deprotection: To obtain the free amine for subsequent target coupling, treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and CH 2 Cl 2 at room temperature for 2 hours, followed by basic workup.

Figure 2: Step-by-step synthetic workflow for isolating the 4-Fluoro-THP core scaffold.

Sources

Blood-brain barrier permeability of 4-Fluoro-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-Fluoro-1,2,3,6-tetrahydropyridine

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge in both the development of therapeutics for central nervous system (CNS) disorders and the assessment of potential neurotoxins. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of the novel compound 4-Fluoro-1,2,3,6-tetrahydropyridine (4F-TP). Given its structural similarity to the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), understanding the ability of 4F-TP to access the CNS is of paramount importance. This document eschews a rigid template, instead presenting a logical, multi-tiered strategy from theoretical predictions to definitive in vivo validation. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and frameworks for data interpretation. Every key claim and protocol is grounded in authoritative, citable literature to ensure scientific integrity.

Introduction: The Critical Question of CNS Access for 4F-TP

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1] This barrier is crucial for maintaining brain homeostasis but also blocks the passage of most potential therapeutic agents.[1] Conversely, for xenobiotics, the ability to cross the BBB can lead to significant neurotoxicity.

4-Fluoro-1,2,3,6-tetrahydropyridine (4F-TP) is a synthetic compound of interest due to its structural analogy to MPTP. MPTP itself is a lipophilic molecule that readily crosses the BBB.[2][3][4] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[2][3] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial respiration, leading to cell death and a syndrome closely resembling Parkinson's disease.[2][3][5]

The central question for 4F-TP is twofold:

-

Does its physicochemical profile allow it to passively diffuse across the BBB?

-

Once in the CNS, is it a substrate for MAO-B, leading to the formation of a potentially toxic MPP+-like metabolite?

This guide provides the strategic and methodological framework to answer these questions definitively.

Part 1: Theoretical and In Silico Assessment of 4F-TP Permeability

Before embarking on resource-intensive experimental work, a thorough theoretical assessment is crucial. This initial phase leverages our understanding of the physicochemical properties that govern passive diffusion across the BBB.

Physicochemical Properties and Their Predicted Influence

The passive transit of molecules across the BBB is largely governed by a set of well-understood physicochemical parameters.[1] Generally, small, lipophilic molecules with a limited number of hydrogen bonds are more likely to cross the BBB.[1]

-

Lipophilicity (logP): A critical factor for partitioning into the lipid membranes of endothelial cells. An optimal logP range for BBB penetration is often cited as 1.5-2.5. Excessive lipophilicity can lead to sequestration in lipid membranes and non-specific protein binding.

-

Molecular Weight (MW): Smaller molecules (< 400-500 Daltons) generally exhibit better permeability.[1]

-

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA (< 90 Ų) is generally favorable for BBB penetration.

-

Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases a molecule's polarity and reduces its ability to cross the BBB.

Table 1: Predicted Physicochemical Properties of 4F-TP vs. Reference Compounds

| Compound | Molecular Weight (Da) | Predicted cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability |

| 4-Fluoro-1,2,3,6-tetrahydropyridine (4F-TP) | ~101.13 | ~1.2 | ~12.49 | 1 | 1 | Likely |

| MPTP (Reference Neurotoxin) | 173.25 | 2.2 | 12.49 | 0 | 1 | High |

| Caffeine (CNS Penetrant) | 194.19 | -0.07 | 61.43 | 0 | 4 | High |

| Atenolol (CNS Non-Penetrant) | 266.34 | 0.16 | 93.93 | 2 | 4 | Low |

Note: Values for 4F-TP are estimates based on its structure and may vary slightly depending on the prediction software used.

In Silico (Computational) Modeling

Computational models offer a rapid, cost-effective first pass at predicting BBB permeability. These models are built on large datasets of compounds with known permeability and use machine learning algorithms to identify predictive relationships.[6][7][8][9]

Workflow for In Silico Prediction:

-

Obtain SMILES Notation: Represent the 2D structure of 4F-TP in Simplified Molecular-Input Line-Entry System (SMILES) format.

-

Select Prediction Models: Utilize a variety of publicly available or commercial platforms (e.g., SwissADME, DeePred-BBB, various QSAR models).[6] Using multiple models provides a consensus prediction and highlights potential discrepancies.

-

Calculate Descriptors: The software will calculate a range of 1D, 2D, and 3D molecular descriptors.

-

Model Prediction: The algorithm compares the calculated descriptors for 4F-TP against its trained model to generate a binary (Yes/No) or quantitative (e.g., logBB) prediction of BBB permeability.

Caption: Workflow for in silico prediction of BBB permeability.

Part 2: In Vitro Assessment of BBB Permeability

In vitro models provide the first experimental evidence of a compound's ability to cross a biological barrier. They are essential for validating in silico predictions and for screening compounds in a higher-throughput manner than in vivo studies.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.[11][12] It is a rapid and cost-effective method for assessing passive, transcellular permeability.

Experimental Protocol: PAMPA-BBB

-

Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[11] Allow the solvent to evaporate, leaving a lipid layer.

-

Prepare Solutions:

-

Donor Solution: Dissolve 4F-TP in a phosphate-buffered saline (PBS) solution at a known concentration (e.g., 100 µM).

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS.

-

-

Assemble Assay: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Quantification: After incubation, determine the concentration of 4F-TP in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where:

-

CA(t) is the concentration in the acceptor well at time t.

-

Cequilibrium is the concentration at equilibrium.

-

A is the filter area.

-

VD and VA are the volumes of the donor and acceptor wells.

-

t is the incubation time.

-

Cell-Based Assays: The Human BBB Model (hCMEC/D3)

To move beyond simple passive diffusion and incorporate the biological complexity of the BBB, cell-based models are essential. The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that represents a robust and widely used model of the human BBB.[13][14][15] These cells form tight junctions and express relevant transporters, making them suitable for transport studies.[15][16][17]

Experimental Protocol: hCMEC/D3 Transwell Permeability Assay

-

Cell Culture: Culture hCMEC/D3 cells in their recommended medium (e.g., EBM-2 supplemented).[16]

-

Seeding on Transwells: Seed the cells onto collagen-coated permeable supports (e.g., Transwell™ inserts) at a high density (e.g., 25,000 cells/cm²).[16]

-

Monolayer Formation: Allow the cells to grow and differentiate for 5-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.

-

Monolayer Integrity Check:

-

Measure the Trans-Epithelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., > 30 Ω·cm²) indicates the formation of tight junctions.

-

Perform a permeability assay with a fluorescent marker known to have low permeability (e.g., Lucifer Yellow). Low passage of the marker confirms monolayer integrity.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the 4F-TP solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (acceptor) compartment.

-

Incubate at 37°C, 5% CO₂ for a set time (e.g., 60-120 minutes).

-

At the end of the incubation, collect samples from the basolateral compartment and the apical compartment (for mass balance).

-

-

Quantification and Papp Calculation:

-

Analyze the concentration of 4F-TP in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor compartment.

-

-

Caption: Workflow for the hCMEC/D3 Transwell permeability assay.

Assessing Efflux Liability with MDCK-MDR1 Cells

Many compounds that appear to have favorable properties for passive diffusion are actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene).[18][19] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is the industry standard for identifying P-gp substrates.[18][19][20]

Experimental Protocol: MDCK-MDR1 Bidirectional Transport Assay

-

Cell Culture and Seeding: The protocol is similar to the hCMEC/D3 assay, with MDCK-MDR1 cells seeded on Transwell inserts and grown for 3-5 days to form a confluent monolayer.[18]

-

Bidirectional Transport: Two parallel experiments are conducted:

-

A-to-B Transport: 4F-TP is added to the apical (A) side, and its appearance is measured in the basolateral (B) side.

-

B-to-A Transport: 4F-TP is added to the basolateral (B) side, and its appearance is measured in the apical (A) side.

-

-

Quantification and Papp Calculation: Papp values are calculated for both directions (PappA→B and PappB→A).

-

Calculate Efflux Ratio (ER): ER = PappB→A / PappA→B

-

An ER > 2 is a strong indication that the compound is a substrate for an apically-directed efflux transporter, likely P-gp in this model.

-

The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp involvement.

-

Table 2: Interpretation of In Vitro Permeability Data

| Assay | Metric | High Permeability | Low Permeability | Indication of Efflux |

| PAMPA-BBB | Pe (10⁻⁶ cm/s) | > 4.0 | < 2.0 | N/A |

| hCMEC/D3 | Papp (10⁻⁶ cm/s) | > 5.0 | < 1.0 | N/A (unidirectional) |

| MDCK-MDR1 | Efflux Ratio | N/A | N/A | > 2.0 |

Part 3: In Vivo Assessment of BBB Permeability

While in vitro assays are powerful screening tools, in vivo studies are the gold standard for definitively quantifying BBB permeability.[10][21] They account for the full physiological complexity of the neurovascular unit, including blood flow, protein binding, and the integrated action of all transporters.

In Situ Brain Perfusion Technique

This technique allows for the precise measurement of brain uptake over a short period, independent of peripheral metabolism or clearance.[22][23][24] The cerebral vasculature of an anesthetized rat is isolated and perfused with a controlled solution containing the test compound.[22][23][25]

Experimental Protocol: In Situ Brain Perfusion in the Rat

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat. Expose the common carotid artery and ligate its branches, leaving the internal carotid artery patent to supply the brain.

-

Catheterization: Insert a catheter into the common carotid artery, pointing towards the heart.

-

Perfusion: Begin perfusing a buffered saline solution (the "perfusate") containing a known concentration of 4F-TP and a vascular space marker (e.g., [¹⁴C]-sucrose). The perfusion rate is set to completely replace the blood supply to the ipsilateral hemisphere.[24]

-

Duration and Termination: Continue the perfusion for a short, defined period (e.g., 30-180 seconds). At the end of the period, decapitate the animal.

-

Sample Collection: Collect the perfused brain hemisphere and a sample of the perfusate.

-

Analysis: Homogenize the brain tissue and analyze the concentration of 4F-TP and the vascular marker.

-

Calculation of Uptake Clearance (Kin): After correcting for the compound remaining in the vascular space, the Kin (in mL/s/g) is calculated, which represents the rate of unidirectional transfer across the BBB.

Caption: Experimental workflow for the in situ brain perfusion technique.

Microdialysis

Microdialysis is a powerful technique that allows for the continuous sampling of the brain's extracellular fluid (ECF) in a freely moving animal.[26][27][28][29] This is crucial because it measures the unbound concentration of the drug at the target site, which is the pharmacologically active fraction.[26][28][30]

Experimental Protocol: Microdialysis for Unbound Brain Concentration

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Compound Administration: Administer 4F-TP systemically (e.g., via intravenous or intraperitoneal injection). Simultaneously, begin collecting blood samples.

-

Sample Collection: Collect the dialysate from the probe outlet in timed fractions (e.g., every 20-30 minutes).

-

Analysis: Analyze the concentration of 4F-TP in the dialysate samples and in the unbound plasma fraction from the blood samples using LC-MS/MS.

-

Data Analysis: Plot the unbound plasma and brain ECF concentration-time profiles. The ratio of the area under the curve (AUC) for the brain ECF to the unbound plasma gives the Kp,uu, the most accurate measure of BBB penetration at steady state.

Part 4: Metabolic Considerations and Neurotoxic Potential

The assessment of BBB permeability cannot be divorced from the compound's potential metabolic fate within the CNS. The structural similarity of 4F-TP to MPTP necessitates an investigation into its potential bioactivation by MAO-B.[2][3][31]

The MPTP Analogy: Bioactivation by Monoamine Oxidase B (MAO-B)

MPTP is not toxic itself; its toxicity is conferred by its oxidation. This is a two-step process catalyzed by MAO-B, an enzyme located on the outer mitochondrial membrane, primarily in non-dopaminergic cells like astrocytes.[2][32]

-

MPTP is oxidized to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

-

MPDP+ is further oxidized to the stable, toxic metabolite MPP+.

It is highly plausible that 4F-TP, if it crosses the BBB, would undergo a similar bioactivation to produce 4-fluoro-1-methyl-4-phenylpyridinium (4F-MPP+), a potential mitochondrial toxin.

Sources

- 1. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]

- 2. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscimonit.com [medscimonit.com]

- 6. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predictive Modeling of Blood-Brain Barrier Penetration Using ANN Optimized by Sine Cosine Algorithm | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Human | Sigma-Aldrich [sigmaaldrich.com]

- 14. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cytion.com [cytion.com]

- 16. cedarlanelabs.com [cedarlanelabs.com]

- 17. bcrj.org.br [bcrj.org.br]

- 18. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 20. Establishment of optimized MDCK cell lines for reliable efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 28. researchgate.net [researchgate.net]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. Microdialysis in the study of drug transporters in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 32. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

Protocol for the chemical synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine

An Application Guide to the Chemical Synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the privileged structures in pharmaceuticals, the piperidine scaffold is the most prevalent nitrogen-containing heterocycle found in FDA-approved drugs.[1][3]

This guide provides a detailed protocol for the synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine, a valuable fluorinated building block. Its structure combines the features of a tetrahydropyridine core with a strategically placed vinyl fluoride moiety, making it a versatile precursor for more complex pharmaceutical agents.[4]

The synthesis is presented as a three-part process, beginning with the preparation of a stable, protected piperidone, followed by its conversion to the key N-protected fluorinated intermediate, and culminating in the final deprotection step to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that inform the protocol, ensuring both clarity and scientific rigor for researchers in the field.

Overall Synthetic Workflow

The synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine is most effectively achieved through a protected route. This strategy prevents unwanted side reactions involving the reactive secondary amine of the piperidine ring.[5] The tert-butoxycarbonyl (Boc) group is selected as the protecting group due to its robustness under various conditions and its clean, straightforward removal under mild acidic conditions.[5][6]

The overall workflow can be visualized as follows:

Sources

Application Note: Utilizing 4-Fluoro-1,2,3,6-tetrahydropyridine as a Strategic Precursor in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) ring is a privileged scaffold in medicinal chemistry, frequently embedded in central nervous system (CNS) agents, analgesics, and kinase inhibitors. However, the unsubstituted alkene moiety in standard THPs is a known metabolic liability. This application note details the strategic incorporation of 4-Fluoro-1,2,3,6-tetrahydropyridine (4-F-THP) as a versatile building block. By leveraging the stereoelectronic properties of the vinylic fluorine, researchers can design compound libraries with enhanced metabolic stability, optimized lipophilicity, and locked conformations critical for target engagement.

Introduction & Rationale

The development of neuroactive and oncological drugs often relies on nitrogen-containing heterocycles. While the standard THP scaffold provides excellent three-dimensional vectorality, its C4-C5 double bond is highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation. This oxidative metabolism can lead to reactive, toxic metabolites or result in rapid in vivo clearance.

The strategic use of1[1] elegantly solves this issue. The highly electronegative fluorine atom withdraws electron density from the double bond, deactivating it toward electrophilic epoxidation while preserving the structural geometry of the THP ring (2[2]). Furthermore, the inductive effect of the vinylic fluorine lowers the pKa of the piperidine nitrogen, enhancing lipophilicity and blood-brain barrier (BBB) permeability, making it an exceptional precursor for neuroactive drug discovery (3[3]).

Physicochemical Profiling & Causality

When designing libraries around the 4-F-THP core, it is critical to understand how the vinylic fluorine alters the molecule's behavior at both the synthetic and biological levels:

-

Metabolic Shielding: Fluorine's strong C-F bond and electron-withdrawing nature prevent oxidative metabolism at the C4-C5 double bond, directly translating to a prolonged pharmacokinetic half-life (4[4]).

-

Conformational Locking: The stereoelectronic effects of the fluorine atom favor specific half-chair conformations. This rigidity can enhance target binding affinity, a phenomenon heavily exploited in the design of Monoamine Oxidase B (MAO-B) inhibitors (3[3]).

-

pKa Modulation: The basicity of the N1 nitrogen is reduced by approximately 1.0–1.5 log units compared to the non-fluorinated analog, increasing the fraction of un-ionized drug at physiological pH (7.4).

Table 1: Comparative Physicochemical Properties

| Property | 1,2,3,6-Tetrahydropyridine | 4-Fluoro-1,2,3,6-tetrahydropyridine | Causality / Biological Impact |

| Alkene Electron Density | High | Low (Inductive withdrawal) | Resistance to CYP450 epoxidation. |

| N1 pKa (approx.) | ~9.5 | ~8.2 | Higher un-ionized fraction at pH 7.4. |

| Lipophilicity (LogP) | Lower | Higher | Enhanced BBB penetration for CNS targets. |

| Metabolic Half-life | Short | Prolonged | Reduced clearance rates in vivo. |

Mechanistic Pathway Visualization

Fig 1. Vinylic fluorine shields the alkene from CYP450 epoxidation, enhancing metabolic stability.

Experimental Protocols: Library Generation via N-Derivatization

To utilize 4-F-THP in high-throughput drug discovery, researchers typically initiate synthesis using the commercially available5[5]. The following self-validating protocols detail the Boc-deprotection and subsequent N-alkylation required to generate functionalized libraries.

Fig 2. High-throughput synthetic workflow for generating 4-Fluoro-THP derivative libraries.

Protocol A: Boc-Deprotection of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

Objective: Generate the free amine core for downstream functionalization. Causality: Trifluoroacetic acid (TFA) is selected because it cleanly cleaves the Boc group without risking hydrofluorination or isomerization of the fluorinated double bond, which could occur under harsh aqueous acidic conditions (e.g., refluxing HCl).

Step-by-Step Methodology:

-

Dissolve 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath to prevent exothermic degradation.

-

Add TFA (10.0 eq) dropwise over 10 minutes.

-

Remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Self-Validation Step: Monitor the reaction by TLC (Ninhydrin stain). The starting material ( Rf ~0.6 in 20% EtOAc/Hexane) should completely disappear, replaced by a baseline spot corresponding to the highly polar amine salt.

-

Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the 4-F-THP TFA salt as a viscous oil.

Protocol B: N-Alkylation to Generate CNS-Active Probes

Objective: Synthesize N-alkyl/aryl derivatives (e.g., MAO-B inhibitor analogs). Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the electrophilic alkylating agent, while it efficiently neutralizes the TFA salt to liberate the nucleophilic secondary amine of the THP core.

Step-by-Step Methodology:

-

Dissolve the 4-F-THP TFA salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

-

Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to ensure complete free-basing of the amine.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Heat the reaction to 60 °C and maintain stirring for 12 hours.

-

Self-Validation Step: Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. Look for the [M+H]+ peak corresponding to the alkylated product. In 1H NMR, confirm the integrity of the vinylic fluorine by checking the C5 proton, which typically presents as a doublet of multiplets around δ 5.2–5.5 ppm due to strong geminal/vicinal F-H coupling ( 3JH−F≈15 Hz).

-

Quench the main reaction mixture with saturated aqueous NaHCO3 . Extract with EtOAc (3x).

-

Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under vacuum.

-

Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Conclusion

4-Fluoro-1,2,3,6-tetrahydropyridine is a highly strategic building block that elegantly resolves the metabolic liabilities of the traditional tetrahydropyridine scaffold. By integrating this fluorinated precursor into early-stage drug design workflows, medicinal chemists can rapidly generate libraries with inherently optimized pharmacokinetic profiles, particularly suited for CNS and oncology indications where precise target engagement and prolonged half-lives are paramount.

References

-

Buy 4-Fluoro-1,2,3,6-tetrahydropyridine (EVT-8749134) . EvitaChem. 1

-

Buy 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine (EVT-13809345) . EvitaChem. 5

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) . PMC. 2

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies . ACS Omega. 3

-

Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity . Journal of Medicinal Chemistry. 4

Sources

Application Notes & Protocols: Comprehensive NMR Spectroscopic Characterization of 4-Fluoro-1,2,3,6-tetrahydropyridine

Abstract

This guide provides a comprehensive framework for the structural elucidation of 4-Fluoro-1,2,3,6-tetrahydropyridine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable building block in medicinal chemistry, particularly for neurological disorder therapeutics, unambiguous characterization of this fluorinated heterocycle is paramount.[1][2] We present a suite of detailed protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the causality behind experimental choices and offers an in-depth analysis of the spectral data, focusing on the profound influence of the fluorine atom on chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals seeking a robust, self-validating methodology for the characterization of fluorinated organic molecules.

Introduction: The Significance of Fluorine in NMR

4-Fluoro-1,2,3,6-tetrahydropyridine is a key synthetic intermediate whose structural integrity is critical for its downstream applications.[1] NMR spectroscopy stands as the definitive analytical technique for its characterization. The introduction of a fluorine atom into an organic molecule offers a powerful analytical probe. The ¹⁹F nucleus possesses ideal NMR properties: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering its sensitivity comparable to that of ¹H NMR.[3][4]

The most significant advantage of ¹⁹F NMR is the vast chemical shift dispersion, which can span over 800 ppm.[4][5] This wide range minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, providing a high-resolution window into molecular structure.[3][6] This guide will detail the synergistic use of ¹H, ¹³C, and ¹⁹F NMR to achieve complete and confident structural assignment.

Molecular Structure and Analytical Strategy

A thorough NMR analysis requires a clear understanding of the target molecule's topology. The structure of 4-Fluoro-1,2,3,6-tetrahydropyridine, with its unique set of non-equivalent protons and carbons, necessitates a multi-faceted approach.

Caption: Structure of 4-Fluoro-1,2,3,6-tetrahydropyridine with atom numbering.

The absence of a symmetry plane renders all carbon and proton environments chemically distinct, leading to a complex but information-rich set of spectra. Our strategy is to use 1D spectra to identify all signals and their multiplicities, and then employ a series of 2D experiments to piece together the molecular puzzle.

Experimental Protocols: A Step-by-Step Guide

Methodological rigor is the foundation of reliable data. The following protocols are designed to yield high-quality, high-resolution NMR data.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra. A properly prepared sample is free of particulate matter and paramagnetic impurities.

-

Analyte Weighing: Accurately weigh 5-10 mg of 4-Fluoro-1,2,3,6-tetrahydropyridine directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. For compounds with limited solubility, DMSO-d₆ or Acetone-d₆ can be used.[7]

-

Standard Addition: Add an internal standard. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, no standard is strictly necessary as the spectrometer can be referenced to an external standard like CFCl₃ (0 ppm), but an internal reference can improve accuracy.[8]

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring the final liquid height is approximately 4-5 cm.[5]

-

Finalization: Cap the NMR tube securely and wipe the exterior clean before insertion into the spectrometer.

Spectrometer Setup & Data Acquisition

The following parameters are provided as a robust starting point for a modern 400 or 500 MHz NMR spectrometer.

Caption: General experimental workflow for NMR characterization.

Table 1: Recommended 1D NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | ¹⁹F NMR {¹H Decoupled} | Causality and Rationale |

| Pulse Program | zg30 | zgpg30 | zgfhigqn | Standard pulse-acquire sequences. The ¹⁹F sequence includes robust ¹H decoupling.[5] |

| Spectral Width | 12 ppm | 220 ppm | 250 ppm | Encompasses the expected chemical shift ranges for the respective nuclei in organic molecules.[5] |

| Transmitter Offset | ~5 ppm | ~100 ppm | ~-120 ppm | Centered in the region where signals are expected to appear, optimizing digitization. |

| Acquisition Time | ~3 sec | ~1.5 sec | ~1 sec | Balances resolution with experiment time. Longer times yield sharper lines. |

| Relaxation Delay (D1) | 2 sec | 2 sec | 5 sec | Allows for sufficient relaxation between scans. A longer D1 for ¹⁹F is crucial for accurate integration if quantitation is needed.[5] |

| Number of Scans | 16 | 1024 | 64 | Adjusted to achieve a good signal-to-noise ratio (S/N > 100:1 for ¹H, >20:1 for ¹³C/¹⁹F). |

Table 2: Recommended 2D NMR Acquisition Parameters

| Experiment | Key Parameters | Purpose and Rationale |

| ¹H-¹H COSY | cosygpqf pulse program, 2048x256 data points, 8 scans | Reveals scalar couplings between protons (JHH), establishing the proton connectivity network within the molecule. |

| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 pulse program, 1024x256 data points, 16 scans | Correlates each proton with its directly attached carbon via one-bond coupling (¹JCH), enabling definitive C-H assignment. |

| ¹H-¹³C HMBC | hmbcgplpndqf pulse program, 2048x256 data points, 32 scans | Detects long-range correlations (2-4 bonds, nJCH) between protons and carbons. Essential for identifying quaternary carbons and piecing together the carbon skeleton. |

Spectral Analysis and Data Interpretation

The synergy between different NMR experiments provides a self-validating system for structure elucidation.

¹H NMR Spectrum: The Proton Framework

The ¹H spectrum reveals the number of distinct proton environments and their neighbor relationships.

-

Chemical Shifts (δ): Expect signals across three regions: the vinylic region (~5.0-6.0 ppm for H5), the allylic region (~3.0-4.0 ppm for H3 and H6), and the aliphatic region (~2.0-3.0 ppm for H2). The N-H proton signal can be broad and its position is solvent-dependent.

-

Multiplicity: The key feature will be the splitting caused by both JHH (proton-proton) and JHF (proton-fluorine) couplings. The fluorine atom will induce splitting in the H3 and H5 signals. JHF values decrease with the number of bonds separating the nuclei.[9][10]

¹⁹F NMR Spectrum: The Fluorine Probe

The ¹⁹F spectrum provides a direct view of the fluorine's environment.

-

Chemical Shift (δ): A single signal is expected. For fluoroalkenes, this typically appears in the range of -90 to -150 ppm relative to CFCl₃.[8][11]

-

Multiplicity: The signal will be a complex multiplet due to coupling with the geminal proton (H3), the vicinal proton (H5), and potentially long-range couplings. Proton decoupling simplifies this to a singlet, confirming there is only one fluorine environment.

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C spectrum, especially when coupled with HSQC and HMBC data, confirms the carbon backbone.

-

Chemical Shifts (δ): Five distinct signals are expected. The olefinic carbons (C4, C5) will be downfield (~100-150 ppm), while the aliphatic carbons (C2, C3, C6) will be upfield (~20-60 ppm).

-

C-F Coupling (JCF): This is the most informative feature. The signal for C4 will be split by a large one-bond coupling (¹JCF ~ 150-250 Hz).[10] The signals for C3 and C5 will show smaller two-bond couplings (²JCF ~ 10-30 Hz), and C2 and C6 may show even smaller three- and four-bond couplings.[7][10] These couplings are definitive proof of the fluorine's position.

Corroboration with 2D NMR

The 2D spectra tie all the 1D data together, allowing for unambiguous assignment.

Caption: Data corroboration model for structural validation.

-

COSY: Will show correlations between H2↔H3, H5↔H6, establishing the sequence of protons around the ring.

-

HSQC: Will directly link each proton signal (except N-H) to its corresponding carbon signal (e.g., H2 protons to C2, H5 to C5, etc.).

-

HMBC: Is the final piece of the puzzle. It will show, for example, a correlation from the H2 protons to C3 and C6, and from the H5 proton to C3 and C4, confirming the overall ring structure and the position of the double bond.

Summary of Expected Spectral Data

The following table summarizes the anticipated NMR data for 4-Fluoro-1,2,3,6-tetrahydropyridine in CDCl₃. Note: These are predicted values based on typical ranges for similar functional groups and should be confirmed by experiment.

Table 3: Predicted NMR Data Summary

| Assignment | ¹H δ (ppm) | ¹H Multiplicity | ¹³C δ (ppm) | Key Couplings (J in Hz) |

| C2 | ~2.8 - 3.2 | m | ~45 - 55 | ²JCF ~ 5-10 |

| C3 | ~3.3 - 3.8 | m | ~50 - 60 | ²JCF ~ 20-30 |

| C4 | - | - | ~145 - 160 (d) | ¹JCF ~ 220-250 |

| C5 | ~5.5 - 6.0 | m | ~110 - 125 (d) | ²JCF ~ 15-25; ³JHF ~ 5-10 |

| C6 | ~3.5 - 4.0 | m | ~50 - 60 | ⁴JCF ~ 1-5 |

| N1-H | Variable | br s | - | - |

| F4 | - | - | ¹⁹F δ ~ -115 ppm | ³JHF (to H3), ²JHF (to H5) |

Conclusion